![molecular formula C4H5N3O2 B2739125 2-Amino-1,3-oxazole-4-carboxamide CAS No. 35629-73-3](/img/structure/B2739125.png)
2-Amino-1,3-oxazole-4-carboxamide
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Overview
Description
2-Amino-1,3-oxazole-4-carboxamide (AOCA) is a heterocyclic compound with a molecular formula of C4H5N3O2. It is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the cyclization of amino-esters and the use of Boc-protection . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Molecular Structure Analysis
The molecular structure of 2-Amino-1,3-oxazole-4-carboxamide consists of a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The molecular weight is 127.1 .Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives often include nucleophilic induced fragmentation of the oxazole carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
2-Amino-1,3-oxazole-4-carboxamide is a solid at room temperature . It has a melting point of 216-220°C .Scientific Research Applications
Anticancer Activity
Compounds containing 1,3,4-oxadiazole moiety, which is a part of 2-Amino-1,3-oxazole-4-carboxamide, have been found to exhibit a wide range of biological activities including anticancer properties . This makes it a potential candidate for the development of new anticancer drugs.
Antibacterial and Antifungal Activity
The antibacterial and antifungal activity of 2-(5-amino-1,3,4-oxadiazol-2-yl)-4-bromophenol, a compound related to 2-Amino-1,3-oxazole-4-carboxamide, were investigated against two strains of Gram-positive bacteria; Streptococcus aureus, Bacillus subtilis, two strains of Gram-negative bacterial; Klebsiella pneumoniae and Escherichia coli . This suggests that 2-Amino-1,3-oxazole-4-carboxamide could also have potential antibacterial and antifungal applications.
Analgesic and Anti-inflammatory Activity
1,3,4-Oxadiazoles have been reported to possess analgesic and anti-inflammatory properties . Given that 2-Amino-1,3-oxazole-4-carboxamide contains a 1,3,4-oxadiazole moiety, it could potentially be used in the development of analgesic and anti-inflammatory drugs.
Antiviral Activity
Compounds containing 1,3,4-oxadiazole cores have been found to exhibit antiviral properties . This suggests that 2-Amino-1,3-oxazole-4-carboxamide could be used in the development of new antiviral drugs.
Antihypertensive Activity
1,3,4-Oxadiazoles have also been reported to possess antihypertensive properties . This indicates that 2-Amino-1,3-oxazole-4-carboxamide could potentially be used in the treatment of hypertension.
Anticonvulsant Activity
Compounds containing 1,3,4-oxadiazole cores have been found to exhibit anticonvulsant properties . This suggests that 2-Amino-1,3-oxazole-4-carboxamide could be used in the development of new anticonvulsant drugs.
Anti-diabetic Activity
1,3,4-Oxadiazoles have also been reported to possess anti-diabetic properties . This indicates that 2-Amino-1,3-oxazole-4-carboxamide could potentially be used in the treatment of diabetes.
Bioisostere for Carboxylic Acids, Esters, and Carboxamides
1,3,4-Oxadiazole ring has aroused interest in medicinal chemistry as a bioisostere for carbonyl containing molecules such as carboxylic acids, esters, and amides . This suggests that 2-Amino-1,3-oxazole-4-carboxamide could be used as a significant part of the pharmacophore which is capable of binding to a ligand .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,5,8)(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUQIMMDFYYYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3-oxazole-4-carboxamide |
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